Home > Products > Screening Compounds P74475 > 1-{1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}pyrrolidin-2-one
1-{1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}pyrrolidin-2-one -

1-{1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}pyrrolidin-2-one

Catalog Number: EVT-5505566
CAS Number:
Molecular Formula: C16H26N4O2
Molecular Weight: 306.40 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-((2-Fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one

Compound Description: This compound is a potent and drug-like G protein-coupled receptor 119 (GPR119) agonist. Researchers hope it will be instrumental in further exploring the pharmacological potential of GPR119 agonists.

(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169)

Compound Description: BMS-986169 is a novel intravenous glutamate N-methyl-d-aspartate 2B receptor (GluN2B) negative allosteric modulator (NAM). This compound exhibits high binding affinity for the GluN2B subunit allosteric modulatory site, selectively inhibiting its function. It is under investigation as a potential treatment for treatment-resistant depression (TRD).

(5‐methoxy‐4‐methyl‐2‐[1,2,3]triazol‐2‐yl‐phenyl)‐{(S)‐2‐[5‐(2‐trifluoromethoxy‐phenyl)‐[1,2,4]oxadiazol‐3‐yl]‐pyrrolidin‐1‐yl}methanone (6)

Compound Description: This compound is a potent, brain-penetrating dual orexin receptor antagonist (DORA). While exhibiting in vivo efficacy similar to the FDA-approved insomnia drug suvorexant in rats, issues with low metabolic stability, high plasma protein binding, low brain free fraction, and low aqueous solubility limited its development potential.

(4‐chloro‐2‐[1,2,3]triazol‐2‐yl‐phenyl)‐{(S)‐2‐methyl‐2‐[5‐(2‐trifluoromethoxy‐phenyl)‐4H‐[1,2,4]triazol‐3‐yl]‐pyrrolidin‐1‐yl}l‐methanone (42)

Compound Description: This compound is a DORA with improved in vivo efficacy compared to compound 6. It represents a successful optimization effort addressing limitations in compound 6, such as low metabolic stability, high plasma protein binding, low brain free fraction, and low aqueous solubility.

1-(6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine (CYM-53093, BTRX-335140)

Compound Description: CYM-53093 (BTRX-335140) is a potent and selective κ opioid receptor (KOR) antagonist with favorable in vitro ADMET and in vivo pharmacokinetic profiles. It displays a medication-like duration of action in rat pharmacodynamic experiments and robust efficacy in antagonizing KOR agonist-induced prolactin secretion and in tail-flick analgesia in mice. It also exhibits broad selectivity over a panel of off-target proteins and is currently in phase 1 clinical trials for the treatment of neuropsychiatric disorders.

3-((2-fluoro-4-(5-(2′-methyl-2-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl)(methyl-11C)amino)propanoic acid (11C-CS1P1)

Compound Description: 11C-CS1P1 is a radiotracer that targets sphingosine-1-phosphate receptor 1 (S1PR1). It shows promise in animal models of inflammatory diseases and is being investigated for its potential in evaluating inflammation in human clinical populations.

Properties

Product Name

1-{1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}pyrrolidin-2-one

IUPAC Name

1-[1-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]piperidin-4-yl]pyrrolidin-2-one

Molecular Formula

C16H26N4O2

Molecular Weight

306.40 g/mol

InChI

InChI=1S/C16H26N4O2/c1-12(2)10-15-17-14(18-22-15)11-19-8-5-13(6-9-19)20-7-3-4-16(20)21/h12-13H,3-11H2,1-2H3

InChI Key

BYRHPCSFYKSHGI-UHFFFAOYSA-N

SMILES

CC(C)CC1=NC(=NO1)CN2CCC(CC2)N3CCCC3=O

Canonical SMILES

CC(C)CC1=NC(=NO1)CN2CCC(CC2)N3CCCC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.